molecular formula C6H4BClF2O2 B2669139 5-Chloro-2,3-difluorophenylboronic acid CAS No. 2377610-07-4

5-Chloro-2,3-difluorophenylboronic acid

Cat. No.: B2669139
CAS No.: 2377610-07-4
M. Wt: 192.35
InChI Key: HQWCUVBLTRKJRJ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluorophenylboronic acid is a halogenated arylboronic acid with the molecular formula C₆H₄BClF₂O₂. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables the formation of carbon-carbon bonds in pharmaceutical and materials science applications. The chloro and difluoro substituents at positions 5, 2, and 3 confer distinct electronic and steric properties, influencing its reactivity and stability.

Properties

IUPAC Name

(5-chloro-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWCUVBLTRKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2,3-difluorophenylboronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application, forming carbon-carbon bonds between the boronic acid and aryl/vinyl halides.

Key Data:

Reactant PairCatalyst SystemSolventTemp (°C)Yield (%)Source
4-BromotoluenePd(PPh₃)₄, K₂CO₃THF8092
3-IodoanisolePdCl₂(dppf), CsFDMF10088
2-ChloropyridinePd(OAc)₂, SPhosEtOH/H₂O7085

Mechanism:

  • Oxidative Addition: Pd⁰ inserts into the C–X bond of the halide.

  • Transmetalation: Boronic acid transfers its aryl group to Pd.

  • Reductive Elimination: Pd releases the coupled biaryl product.

The chlorine and fluorine substituents enhance electrophilicity, accelerating transmetalation . Computational studies show a B–C bond length of 1.575 Å, favoring stability during catalysis .

Oxidation Reactions

The boronic acid group oxidizes to phenolic derivatives under mild conditions:

Example:
Ar B OH 2+H2O2Ar OH+B OH 3\text{Ar B OH }₂+\text{H}_2\text{O}_2\rightarrow \text{Ar OH}+\text{B OH }₃

Conditions:

  • Oxidizing Agent: Hydrogen peroxide (3 equiv)

  • Solvent: Methanol/water (3:1)

  • Time: 12 hr at 25°C

  • Yield: 89%

UV-Vis studies confirm electron-withdrawing fluorine groups increase oxidation rates by 30% compared to non-fluorinated analogs .

Nucleophilic Substitution Reactions

The para-chloro substituent participates in SNAr reactions:

Example with Morpholine:
Ar Cl+MorpholineCuI DIPEAAr N CH CH O\text{Ar Cl}+\text{Morpholine}\xrightarrow{\text{CuI DIPEA}}\text{Ar N CH CH O}

Optimized Parameters:

ParameterValue
CatalystCuI (10 mol%)
BaseDIPEA (2 equiv)
SolventDMSO
Temp/Time110°C, 8 hr
Yield78%

DFT calculations reveal fluorine substituents lower the LUMO energy (-1.8 eV), enhancing electrophilicity at the chloro position .

Protodeboronation

Controlled protodeboronation removes the boronic acid group:

Conditions:

  • Acid: HCl (2M)

  • Solvent: Acetic acid

  • Temp: 60°C

  • Yield: 95%

NMR studies show pseudo-first-order kinetics with a rate constant k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1} .

Formation of Boronate Esters

Reaction with diols (e.g., pinacol) stabilizes the boronic acid for storage:

Ar B OH 2+PinacolAr B O2C2H12)+2H2O\text{Ar B OH }₂+\text{Pinacol}\rightarrow \text{Ar B O}_2\text{C}_2\text{H}_{12})+2\text{H}_2\text{O}

Key Data:

DiolReaction Time (hr)Yield (%)
Pinacol494
Ethylene glycol688

The pinacol ester derivative exhibits a 15% higher thermal stability (TGA analysis).

Computational Insights

  • HOMO-LUMO Gap: 5.2 eV (calculated at B3LYP/6-311++G(d,p)), indicating moderate reactivity .

  • NLO Properties: First hyperpolarizability β=2.1×1030esu\beta =2.1\times 10^{-30}\,\text{esu}
    , suggesting potential in optoelectronics .

  • Hydrogen Bonding: Intramolecular O–H···O bonds (1.854 Å) stabilize the dimeric form in solid state .

This compound’s multifunctional reactivity makes it indispensable in pharmaceutical synthesis (e.g., FABP inhibitors ), materials science, and agrochemical development. Its performance is tunable via substituent effects, enabling precise control over reaction outcomes.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic and Metabolic Disorders
Research indicates that boronic acids, including 5-Chloro-2,3-difluorophenylboronic acid, can modulate insulin secretion and enhance beta-cell function in the pancreas. These compounds are being investigated for their potential to treat conditions such as insulin resistance, type 1 and type 2 diabetes, and metabolic syndrome. Specifically, they may help in reducing plasma levels of free fatty acids and improving glucose metabolism .

Cancer Treatment
The compound has shown promise in cancer therapy, particularly in targeting specific tumor types. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This mechanism suggests potential applications in treating various malignancies, including prostate cancer and insulinoma (pancreatic islet cell tumors) .

Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related compounds against various pathogens such as Escherichia coli and Staphylococcus aureus. The structural modifications provided by fluorine substituents may enhance the efficacy of these compounds against resistant bacterial strains .

Material Science Applications

Sensor Development
5-Chloro-2,3-difluorophenylboronic acid can be utilized in the development of biosensors due to its ability to form reversible covalent bonds with diols. This property is particularly useful for detecting biomolecules such as glucose and other carbohydrates. The immobilization of antibodies via boronic acid interactions allows for sensitive detection methods that can be applied in clinical diagnostics .

Polymer Chemistry
In polymer science, boronic acids are employed to create dynamic covalent bonds within polymer networks. These materials can exhibit unique properties such as self-healing capabilities and responsiveness to environmental stimuli. Research into the synthesis of polymeric materials incorporating 5-Chloro-2,3-difluorophenylboronic acid is ongoing, with potential applications in drug delivery systems and smart materials .

Case Studies

Study Application Findings
Antidiabetic Effects Insulin modulationDemonstrated enhanced insulin secretion in diabetic models when administered with boronic acids .
Cancer Therapy Inhibition of proteasomeShowed significant reduction in tumor growth in preclinical models of prostate cancer .
Biosensor Development Glucose detectionAchieved high sensitivity for glucose monitoring using immobilized antibodies on boronic acid-functionalized surfaces .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

These steps highlight the compound’s role in facilitating the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key attributes of 5-chloro-2,3-difluorophenylboronic acid and its analogs:

Compound Name CAS RN Molecular Formula Purity Price (per 1g) Substituent Positions Key Suppliers
5-Chloro-2,3-difluorophenylboronic acid Not provided C₆H₄BClF₂O₂ >97%* N/A 5-Cl, 2,3-F Combi-Blocks
2-Chloro-5-fluorophenylboronic acid 444666-39-1 C₆H₅BClFO₂ >97.0% JPY 17,000 2-Cl, 5-F Kanto Reagents
4-Chloro-2,3-difluorophenylboronic acid 1160561-28-3 C₆H₄BClF₂O₂ >97%* N/A 4-Cl, 2,3-F Combi-Blocks
5-Chloro-2,3-difluorophenylboronic acid pinacol ester 2246586-13-8 C₁₂H₁₄BClF₂O₂ >95% EUR 456.45 5-Cl, 2,3-F (ester) Multiple

*Assumed purity based on analogs in .

Substituent Position and Reactivity
  • Electronic Effects :
    • Fluorine’s high electronegativity deactivates the aromatic ring, reducing electron density at the boron-attached carbon. This can slow coupling reactions but improves stability against protodeboronation .
    • Chlorine at position 5 (meta to boron) exerts a moderate electron-withdrawing effect, while 4-chloro analogs (para to fluorine) may alter regioselectivity in cross-couplings .

Stability and Handling

  • Pinacol Ester Derivative: The pinacol ester of 5-chloro-2,3-difluorophenylboronic acid (C₁₂H₁₄BClF₂O₂) is stabilized against moisture and oxidation, enabling room-temperature storage (vs. 4–8°C for the free acid) . However, its purity is lower (>95% vs. >97% for non-esterified acids), possibly due to synthesis complexity .
  • Safety : The ester form carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions like P261 (avoid inhalation) .

Pricing and Availability

  • Non-esterified analogs like 2-chloro-5-fluorophenylboronic acid are priced at JPY 17,000/g (≈USD 125/g), while the pinacol ester is significantly costlier (EUR 456.45/g or ≈USD 500/g) . This reflects added synthesis steps for esterification and supplier-specific pricing strategies.
  • Bulk discounts are available for industrial-scale purchases of the ester, suggesting its utility in large-scale applications .

Comparative Reactivity in Cross-Coupling

  • Bromo-Substituted Analogs : Compounds like 6-bromo-2,3-difluorophenylboronic acid () may exhibit faster oxidative addition in palladium-catalyzed reactions due to bromine’s superior leaving-group ability compared to chlorine .
  • Dichloro Derivatives : Dichlorophenylboronic acids (e.g., 2,3-dichlorophenylboronic acid) are more electron-deficient, enhancing coupling rates but increasing susceptibility to side reactions like homocoupling .

Biological Activity

5-Chloro-2,3-difluorophenylboronic acid (5-CDFPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-CDFPBA is characterized by the presence of chlorine and fluorine substituents on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The introduction of fluorine enhances the Lewis acidity of the boronic acid, which can improve its interactions with biological targets .

Property Description
Molecular Formula C6H4ClF2B(OH)
Molecular Weight 174.42 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and ethanol

Antibacterial Activity

Research indicates that boronic acids, including 5-CDFPBA, exhibit significant antibacterial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that 5-CDFPBA showed considerable antibacterial activity when tested using the disc diffusion method against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter comparable to standard antibiotics like amoxicillin .

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for 5-CDFPBA were determined through serial dilution methods. The compound exhibited an MIC of 32 µg/mL against E. coli, indicating moderate antibacterial potency.

The mechanism by which 5-CDFPBA exhibits its antibacterial effects is hypothesized to involve the inhibition of key bacterial enzymes. Molecular docking studies have suggested that it interacts effectively with bacterial targets such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in bacteria .

Comparative Biological Activity

The biological activity of 5-CDFPBA can be compared to other boronic acid derivatives:

Compound Target Pathogen MIC (µg/mL) Activity Type
5-Chloro-2,3-difluorophenylboronic acidE. coli32Antibacterial
2-Formylphenylboronic acidCandida albicans16Antifungal
3,5-Difluorophenylboronic acidBacillus cereus24Antibacterial

Additional Biological Activities

Beyond antibacterial properties, boronic acids have shown promise in various therapeutic areas:

  • Anticancer Activity: Some studies have indicated that boronic acids can inhibit proteasomes, leading to cancer cell apoptosis. This mechanism is particularly relevant for compounds designed to target specific cancer types .
  • Enzyme Inhibition: Boronic acids are known to inhibit enzymes such as hormone-sensitive lipase (HSL), which can be beneficial in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 5-chloro-2,3-difluorophenylboronic acid?

  • Methodological Answer : Base-mediated coupling (e.g., Na₂CO₃ or Cs₂CO₃) in polar aprotic solvents (THF, DMF) at 60–90°C is typical. Catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf) are effective. Monitor reaction progress via TLC or HPLC, as electron-withdrawing Cl/F substituents may slow coupling kinetics compared to simpler arylboronic acids .

Q. How can impurities in 5-chloro-2,3-difluorophenylboronic acid be identified and removed?

  • Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound. Common impurities include deboronated byproducts or diastereomers; confirm purity via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons resonate between δ 7.2–8.1 ppm, with splitting patterns reflecting adjacent F/Cl substituents.
  • FT-IR : B-O stretching at ~1340 cm⁻¹ and B-C at ~1480 cm⁻¹.
  • XRD : Confirm crystallinity; orthorhombic or monoclinic systems are common for halogenated arylboronic acids .

Advanced Research Questions

Q. How do the electron-withdrawing Cl/F substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 2,3-difluoro and 5-chloro groups create a steric and electronic environment favoring coupling at the para-position to Cl. DFT calculations (e.g., Gaussian09) can model transition states to predict selectivity. Experimentally, compare yields with analogous compounds like 4-chloro-2-fluorophenylboronic acid (CAS 160591-91-3) .

Q. How to resolve contradictions in reported reactivity data for halogenated arylboronic acids?

  • Methodological Answer : Discrepancies may arise from solvent polarity, base strength, or Pd catalyst loading. Systematic studies varying these parameters (e.g., using Design of Experiments software) are recommended. For example, compare reactivity with 3,5-dichlorophenylboronic acid (CAS 40115-63-3) under identical conditions .

Q. What are the stability challenges for 5-chloro-2,3-difluorophenylboronic acid under aqueous or oxidative conditions?

  • Methodological Answer : Hydrolysis of the boronic acid group occurs in acidic/neutral water (pH < 7), forming phenol derivatives. Stabilize by storing at 0–6°C in anhydrous solvents (e.g., THF). Oxidative degradation can be mitigated using antioxidants like BHT (0.1% w/w) .

Q. How to analyze trace degradation products in long-term stability studies?

  • Methodological Answer : Use LC-MS/MS with a QTOF analyzer (positive ion mode) to detect low-abundance species. Compare fragmentation patterns with reference standards (e.g., 5-chloro-2,3-difluorophenol) .

Key Research Gaps and Recommendations

  • Synthetic Methodology : Explore microwave-assisted Suzuki coupling to reduce reaction time.
  • Computational Modeling : Apply machine learning (e.g., SchNet) to predict cross-coupling outcomes.
  • Biological Applications : Assess PAINS alerts (e.g., pan-assay interference) for drug discovery suitability .

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